Dihydroorotase Inhibition Weak Activity
In a direct enzymatic assay, 1-acenaphthenamine hydrochloride demonstrates a defined, albeit weak, inhibitory effect on dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells. The compound yielded an IC₅₀ value of 1.00E+6 nM (equivalent to 1 mM) when tested at a concentration of 10 µM at pH 7.37 [1]. This provides a quantitative benchmark for this specific target. While the weak activity precludes its use as a potent lead, this data is critical for studies focused on the structure-activity relationship (SAR) of acenaphthene-based scaffolds or for use as a negative control in high-throughput screening campaigns where background activity against this enzyme must be established. The defined IC₅₀ allows researchers to differentiate this compound from structurally similar analogs that may exhibit no activity or different potency profiles in the same assay.
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | Assay baseline: No inhibition (0% activity change). |
| Quantified Difference | Demonstrates measurable, though weak, inhibition (1 mM IC₅₀) vs. baseline. |
| Conditions | Mouse Ehrlich ascites dihydroorotase; compound concentration 10 µM; pH 7.37 |
Why This Matters
Provides a quantitative, assay-specific benchmark for SAR studies and negative control validation, enabling precise differentiation from structurally related analogs in enzymology workflows.
- [1] BindingDB. Entry for 1-Acenaphthenamine. Affinity Data IC50: 1.00E+6 nM. Assay: Dihydroorotase inhibition from mouse Ehrlich ascites at 10 µM, pH 7.37. View Source
